molecular formula C11H19N3OS B402883 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 331819-06-8

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B402883
CAS No.: 331819-06-8
M. Wt: 241.36g/mol
InChI Key: GFYWEGWVHUWPKP-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound makes it a compound of interest for researchers aiming to develop new therapeutic agents and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of isobutylamine with 2-isovaleroyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and as a component in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts key cellular processes, leading to the observed biological effects. Additionally, the compound’s lipophilic nature allows it to easily penetrate cell membranes, enhancing its efficacy.

Comparison with Similar Compounds

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

331819-06-8

Molecular Formula

C11H19N3OS

Molecular Weight

241.36g/mol

IUPAC Name

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C11H19N3OS/c1-7(2)5-9(15)12-11-14-13-10(16-11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15)

InChI Key

GFYWEGWVHUWPKP-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC(C)C

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC(C)C

Origin of Product

United States

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